molecular formula C22H21N5O3S B2544663 N1-(4-methoxyphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 894039-03-3

N1-(4-methoxyphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

Cat. No.: B2544663
CAS No.: 894039-03-3
M. Wt: 435.5
InChI Key: LHVPQPSUYLHGDR-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a triazole ring and a thiazole ring. Triazoles and thiazoles are both heterocyclic compounds, which means they contain atoms of at least two different elements in their ring structure .


Molecular Structure Analysis

Triazoles have a five-membered ring containing two carbon and three nitrogen atoms . Thiazoles, on the other hand, have a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom .


Chemical Reactions Analysis

Triazoles and thiazoles can undergo various chemical reactions due to the presence of multiple reactive sites. For example, triazoles can participate in nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Generally, triazoles and thiazoles are stable under normal conditions and can exhibit varying degrees of solubility in different solvents .

Scientific Research Applications

Biological Features of 1,2,4-Triazole Derivatives

1,2,4-Triazole derivatives are known for their substantial biological activities. They demonstrate a range of activities such as antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral. The compound , with a 1,2,4-triazole moiety, may be expected to contribute to these areas of research, suggesting its potential in creating biologically active substances (Ohloblina, 2022).

Patent Review of Triazole Derivatives

1,2,4-Triazole derivatives have a broad range of biological activities, making them significant in the development of new drugs. Interest in these compounds has been consistent due to their diverse biological activities such as anti-inflammatory, antimicrobial, and antiviral properties, among others (Ferreira et al., 2013).

Synthetic Routes for 1,2,3-Triazoles

The study of 1,2,3-triazoles has attracted considerable attention due to their wide spectrum of biological activities. These compounds serve as key scaffolds in various domains such as drug discovery and pharmaceutical chemistry. Research into 1,2,3-triazoles, related to the compound , can provide insights into the development of new biologically active molecules (Kaushik et al., 2019).

Pyrimidine Appended Optical Sensors and Biological Significance

Pyrimidine derivatives, similar to triazole derivatives, are important in synthesizing optical sensors and have a range of biological and medicinal applications. The compound's structure might be utilized in developing new sensing materials due to the competence of such derivatives to form coordination as well as hydrogen bonds, which are pivotal in biological interactions (Jindal & Kaur, 2021).

Synthesis and Transformation of 4-Phosphorylated Derivatives of 1,3-Azoles

The review of synthesis methods for 4-phosphorylated derivatives of 1,3-azoles, including imidazoles and thiazoles, highlights their significance in medicinal chemistry. These compounds have shown various biological activities, which may be relevant for the compound , reflecting its potential utility in the development of new drugs (Abdurakhmanova et al., 2018).

Anti-S. aureus Activity of 1,2,3-Triazole- and 1,2,4-Triazole-Containing Hybrids

1,2,3-Triazole and 1,2,4-triazole-containing hybrids have shown potential as antibacterial agents against Staphylococcus aureus, a common pathogen. The compound , with a 1,2,4-triazole moiety, may hold promise in contributing to the development of novel antibacterial agents, reflecting the broader scope of triazole derivatives in combating bacterial infections (Li & Zhang, 2021).

Future Directions

The future directions in the research of triazoles and thiazoles could involve the development of new synthetic methods, the exploration of their biological activities, and their use in the design of new drugs .

Properties

IUPAC Name

N'-(4-methoxyphenyl)-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3S/c1-14-4-3-5-15(12-14)19-25-22-27(26-19)17(13-31-22)10-11-23-20(28)21(29)24-16-6-8-18(30-2)9-7-16/h3-9,12-13H,10-11H2,1-2H3,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHVPQPSUYLHGDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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